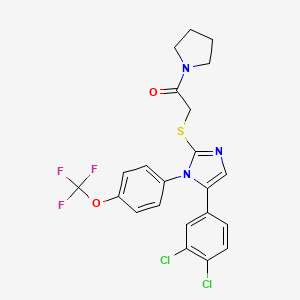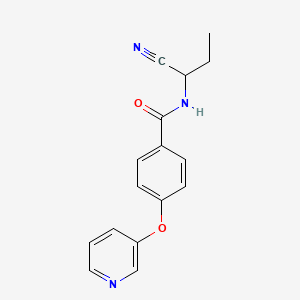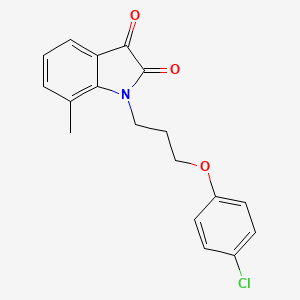
1-(3-(4-氯苯氧基)丙基)-7-甲基吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This typically involves identifying the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves in the presence of heat, light, or electricity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.科学研究应用
合成和结构分析
Evecen 等人(2016 年)的一项研究重点关注类似异吲哚啉化合物的合成和表征,分析其分子结构、振动频率和电子吸收光谱。这项研究突出了该化合物作为非线性光学材料的潜力 (Evecen 等人,2016 年)。
Dioukhane 等人(2021 年)合成了另一种相关化合物并对其进行了表征,他们使用 1D 和 2D NMR 光谱来确认其结构。这项研究有助于了解类似化合物的分子构型 (Dioukhane 等人,2021 年)。
生物医学应用
- Andrade-Jorge 等人(2018 年)评估了一种类似的二氧代异吲哚啉衍生物作为乙酰胆碱酯酶 (AChE) 抑制剂,后者是阿尔茨海默病中的关键酶。该化合物对 AChE 表现出竞争性抑制,表明其潜在的治疗应用 (Andrade-Jorge 等人,2018 年)。
材料科学
- Shabani 等人(2021 年)探索了使用 2-氨基异吲哚啉-1,3-二酮功能化纳米颗粒合成 4H-吡喃。这项研究突出了这种方法在有机合成中的环境友好性和效率 (Shabani 等人,2021 年)。
非线性光学性质
- Mallakpour 和 Butler(1985 年)的研究调查了一种类似化合物的反应性,强调了其在生产具有显着非线性光学性质的材料方面的潜力 (Mallakpour 和 Butler,1985 年)。
安全和危害
This involves understanding the potential risks associated with handling the compound. This could include toxicity information, flammability, reactivity, and any special handling or disposal considerations.
未来方向
This could involve potential applications of the compound, areas of research that could be explored, or ways in which the synthesis of the compound could be improved.
属性
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-7-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-4-2-5-15-16(12)20(18(22)17(15)21)10-3-11-23-14-8-6-13(19)7-9-14/h2,4-9H,3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKMOCRMPLKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenoxy)propyl)-7-methylindoline-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

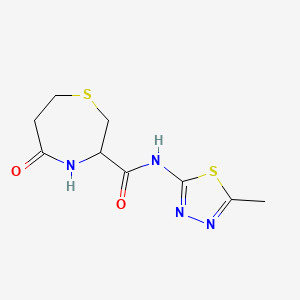
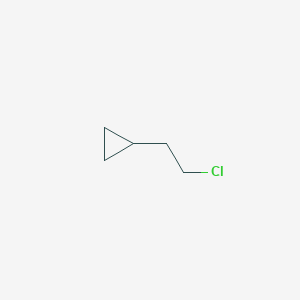
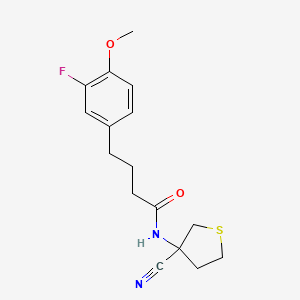
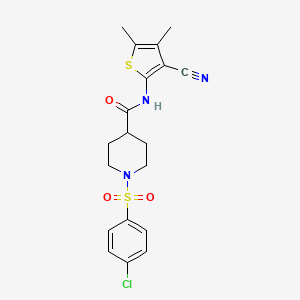
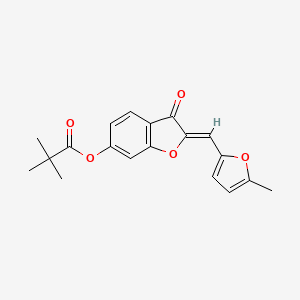
![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
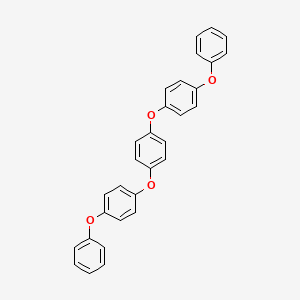
![3-Formyl-N-[2-(methylamino)-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B2737930.png)
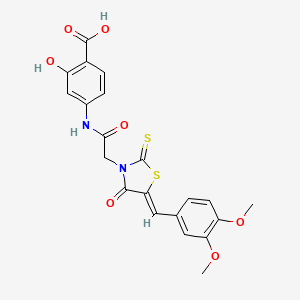
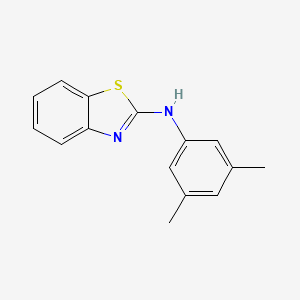
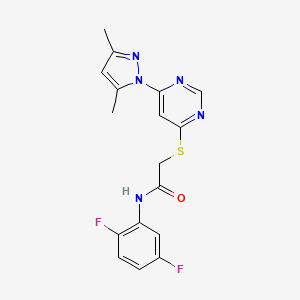
![3-(4-Chlorophenyl)-5-[(4-methoxyanilino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2737934.png)
